Home > Products > Screening Compounds P140642 > |I opioid receptor agonist 2
|I opioid receptor agonist 2 -

|I opioid receptor agonist 2

Catalog Number: EVT-15279410
CAS Number:
Molecular Formula: C25H34N4O
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source and Classification
|I opioid receptor agonist 2 is a synthetic compound primarily designed to interact with the mu-opioid receptor, a subtype of the opioid receptor family. Opioids are classified based on their effects at these receptors, which include agonists, partial agonists, and antagonists. This compound is categorized as a full agonist, meaning it binds to the mu-opioid receptor and produces a maximal response, similar to other well-known opioids such as morphine and fentanyl .

Synthesis Analysis

Methods and Technical Details
The synthesis of |I opioid receptor agonist 2 typically involves several key steps starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Core Structure: This initial step constructs the central scaffold through organic reactions such as alkylation, acylation, or cyclization.
  • Functional Group Modifications: Subsequent reactions introduce essential functional groups that enhance the compound's activity, including hydroxylation, amination, or esterification.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

In industrial settings, optimized reaction conditions are employed to maximize yield and minimize costs. Methods such as batch processing and continuous flow synthesis may be utilized for efficient production.

Molecular Structure Analysis

Structure and Data
|I opioid receptor agonist 2 features a complex molecular structure typical of opioid compounds. While specific structural data such as chemical formulas or 3D models were not detailed in the sources, it is known that compounds in this class often exhibit a multi-ring structure with various functional groups that facilitate receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details
|I opioid receptor agonist 2 undergoes several notable chemical reactions:

  • Oxidation: This process involves adding oxygen or removing hydrogen atoms, often using reagents like potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride can add hydrogen atoms to the compound.
  • Substitution: Nucleophilic or electrophilic substitution reactions modify functional groups using reagents like halogens.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of bases like sodium hydroxide.
Mechanism of Action

|I opioid receptor agonist 2 exerts its pharmacological effects by binding to the mu-opioid receptor located in the central nervous system. The binding process triggers several intracellular signaling pathways:

  • Inhibition of Adenylate Cyclase: This reduces cyclic adenosine monophosphate (cAMP) levels, leading to decreased neuronal excitability.
  • Activation of Potassium Channels: This hyperpolarizes neurons, reducing action potential generation.
  • Inhibition of Calcium Channels: This decreases neurotransmitter release, contributing to its analgesic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of |I opioid receptor agonist 2 are critical for its functionality:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Melting Point and Boiling Point: Important for understanding stability under different conditions.
  • pH Stability Range: Determines how the compound behaves under physiological conditions.

Specific numerical values for these properties were not provided in the sources but are essential for characterizing the compound's behavior in biological systems.

Applications

|I opioid receptor agonist 2 has diverse applications in scientific research:

  • Chemistry: Serves as a model compound for studying structure-activity relationships among opioid receptor agonists.
  • Biology: Investigated for its impact on cellular signaling pathways and receptor binding kinetics.
  • Medicine: Explored as a potential therapeutic agent for pain management, with ongoing studies focusing on its efficacy and safety profile.
  • Industry: Utilized in developing new analgesic drugs and formulating pain relief medications .

This compound exemplifies the ongoing research into synthetic opioids aimed at improving pain management while minimizing side effects associated with traditional opioids.

Historical Context & Pharmacological Evolution of Opioid Receptor Agonism

Emergence of Receptor-Specific Agonist Design in Opioid Pharmacology

The conceptual foundation for receptor-specific opioid agonist design spans millennia, evolving from crude botanical preparations to molecularly targeted therapeutics. Ancient civilizations utilized opium-containing formulations like Mithridatium (132–62 BCE) and Theriac Andromachus (1st century CE), complex multi-ingredient electuaries containing opium alongside toxins and other botanicals, believed to offer panacean therapeutic effects [7]. These formulations represented early attempts to standardize opioid delivery, with Theriac manufacturing subjected to public scrutiny and regulatory inspections—an early form of pharmaceutical quality control. Notably, the Greek physician Galen pioneered innovative transdermal delivery methods for these opioid-containing mixtures, applying them topically, ocularly, or orally to enhance therapeutic outcomes [7]. This period established the foundational recognition that opium contained active principles with specific biological actions, though the concept of discrete molecular targets remained unknown.

The critical shift toward receptor-specific design began in earnest following the isolation of morphine from opium by Sertürner in 1806 and the advent of hypodermic needle administration in 1853, enabling more precise opioid delivery [7]. By the mid-20th century, pharmacological observations revealed that structurally distinct opioid compounds produced divergent physiological profiles despite sharing analgesic properties. This led researchers to propose that opioids interacted with specific cellular "receptive substances" exhibiting stereoselectivity—where enantiomeric pairs displayed dramatic differences in potency. The pivotal breakthrough came in the 1970s with the identification of the opioid receptor using the high-affinity antagonist naloxone as a molecular probe, which revealed saturable, specific binding sites in nervous tissue [7]. Subsequent pharmacological characterization using ligands with distinct physiological profiles (e.g., morphine, ketazocine, SKF-10047) led Martin and colleagues to propose a tripartite receptor model: mu (µ), kappa (κ), and sigma (σ) receptors. This classification was later refined with the cloning of three principal receptors: mu opioid receptor (MOR), delta opioid receptor (DOR), and kappa opioid receptor (KOR), providing definitive molecular substrates for targeted agonist development [3] [7].

Table 1: Historical Milestones in Opioid Receptor-Specific Agonist Design

Time PeriodDevelopmentKey Significance
132-62 BCEMithridatium formulationEarly standardized opium-containing polypharmacy
1st Century CETheriac AndromachusRefined opioid formulation with public manufacturing oversight
1806Morphine isolationIdentification of opium's primary active alkaloid
1853Hypodermic needle introductionEnabled targeted opioid delivery
1970sOpioid receptor identification using naloxoneDemonstrated specific binding sites in nervous tissue
1990sCloning of MOR, DOR, KORProvided molecular substrates for rational drug design

Paradigm Shifts in Opioid Drug Development: From Morphine Analogues to Functionally Selective Ligands

The evolution of opioid therapeutics progressed through distinct pharmacological paradigms, beginning with natural alkaloid extraction (e.g., morphine, codeine) and advancing to semi-synthetic derivatives like heroin (diacetylmorphine) and hydromorphone, created by modifying the morphine scaffold to enhance potency or bioavailability [3] [7]. This analogue approach assumed that all opioid effects stemmed from a single receptor type, an assumption challenged by the discovery of multiple receptor subtypes with distinct endogenous ligands: enkephalins for DOR, endorphins for MOR, and dynorphins for KOR [3]. This revelation spurred the development of receptor-subtype-selective agonists, exemplified by compounds like U-50488 (KOR-selective) and DPDPE (DOR-selective), designed to dissociate analgesia from adverse effects by targeting specific receptor populations [3].

A transformative paradigm emerged with the discovery that individual opioid receptors engage multiple intracellular signaling pathways, giving rise to functional selectivity or biased agonism. Seminal studies demonstrated that opioid receptors, particularly MOR, signal through both G-protein-dependent pathways (primarily Gαi/o) and β-arrestin-2 recruitment [3] [5]. Genetic knockout models revealed that G-protein signaling mediated analgesia, while β-arrestin-2 pathway engagement contributed significantly to respiratory depression, constipation, and tolerance [3] [5]. This mechanistic insight revolutionized agonist design by prioritizing compounds that preferentially activate G-protein signaling while minimizing β-arrestin recruitment. Early biased ligands like oliceridine (TRV130) demonstrated this principle clinically, showing potent analgesia with reduced gastrointestinal and respiratory effects compared to morphine [3] [6].

Table 2: Evolution of Opioid Receptor Targeting Strategies

Development ParadigmRepresentative CompoundsKey Pharmacological Objective
Natural AlkaloidsMorphine, CodeineExploit inherent analgesic properties of opium derivatives
Semi-Synthetic AnaloguesHeroin, Oxycodone, HydromorphoneEnhance potency, bioavailability, or blood-brain barrier penetration
Receptor-Subtype Selective AgonistsU-50488 (KOR), DPDPE (DOR)Target specific receptor subtypes to dissociate analgesia from specific adverse effects
Functionally Selective/Biased AgonistsOliceridine (TRV130), PZM21Activate beneficial G-protein signaling while minimizing β-arrestin recruitment

The modern era leverages computational structural biology and high-throughput screening to design agonists with refined signaling profiles. Breakthroughs in solving X-ray crystallographic and cryo-electron microscopy structures of opioid receptors bound to diverse ligands (e.g., MOR with β-FNA, MOR with BU72) revealed precise ligand-binding pocket interactions and conformational changes accompanying receptor activation [3] [6]. Researchers computationally screened millions of compounds against these structural blueprints, leading to the de novo design of novel chemotypes like PZM21, a potent MOR agonist exhibiting exceptional Gi/o protein bias (>100-fold over β-arrestin) [6]. In rodent models, PZM21 provided prolonged analgesia without respiratory depression or conditioned place preference—a measure of reduced abuse liability—demonstrating the therapeutic potential of structure-based biased agonist design [3] [6].

Simultaneously, peptide-based agonist design has advanced, exemplified by endomorphin-2 (EM-2) analogs. Systematic modifications at positions 1, 2, and 3 of this endogenous MOR ligand yielded peptides with enhanced metabolic stability, membrane permeability, and pronounced G-protein bias. Several analogs exhibited minimal β-arrestin recruitment while preserving potent MOR agonism, offering promising tools for elucidating the physiological consequences of biased signaling in vivo [5]. Complementary strategies explore allosteric modulators and heteromer-selective ligands. Positive allosteric modulators (PAMs) like cannabidiol or THC can enhance orthosteric agonist effects, potentially amplifying endogenous opioid activity during pain states while preserving spatial and temporal signaling fidelity [3]. Heteromer-targeted agonists (e.g., MOR-DOR heterodimer-selective ligands) exploit unique signaling properties of receptor complexes absent in homomers, opening another dimension in achieving pathway-specific signaling [3].

Table 3: Modern Functionally Selective Opioid Agonists and Design Strategies

Compound/StrategyKey FeaturesMechanistic Basis
Oliceridine (TRV130)Reduced β-arrestin recruitmentBiased MOR agonist favoring G-protein signaling
PZM21Structurally novel MOR agonist with minimal respiratory depressionComputational design based on MOR crystal structure; high G-protein bias
EM-2 AnalogsPeptide ligands with enhanced stability and biasPosition-specific modifications of endogenous ligand
Positive Allosteric Modulators (PAMs)Enhance endogenous opioid signalingBind topographically distinct sites from orthosteric ligands
Heteromer-Selective AgonistsTarget specific receptor complexes (e.g., MOR-DOR)Exploit unique pharmacology of receptor heterodimers

Properties

Product Name

|I opioid receptor agonist 2

IUPAC Name

6-cyclopropyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine

Molecular Formula

C25H34N4O

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H34N4O/c1-4-13-27-23(5-1)24(12-16-30-25(18-24)9-2-3-10-25)11-15-26-20-17-22(19-6-7-19)29-21(20)8-14-28-29/h1,4-5,8,13-14,19-20,22,26H,2-3,6-7,9-12,15-18H2/t20?,22?,24-/m1/s1

InChI Key

XTEAIYDSUHOQIW-LLAFXHEGSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6

Isomeric SMILES

C1CCC2(C1)C[C@](CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.